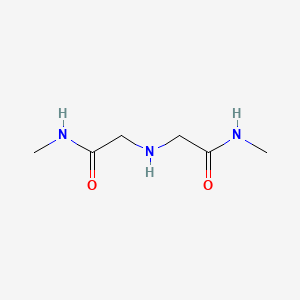

2,2'-azanediylbis(N-methylacetamide)

概要

説明

2,2’-azanediylbis(N-methylacetamide) is a chemical compound with the molecular formula C6H13N3O2 . It has a molecular weight of 159.19 .

Molecular Structure Analysis

The molecular structure of 2,2’-azanediylbis(N-methylacetamide) consists of six carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis

In terms of chemical reactions, 2,2’-azanediylbis(N-methylacetamide) has been used in studies involving the extraction of Th(IV) from nitric acid solution . The results suggest that these ligands act as tridentate ligands .科学的研究の応用

Kinetics and Mechanism of Amide Hydrolysis

Research on N-methylacetamide (NMA), closely related to 2,2'-azanediylbis(N-methylacetamide), has provided insights into the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water. The study by Duan et al. (2010) revealed that the hydrolysis reaction is first-order with respect to both water and NMA under subcritical and supercritical conditions, highlighting the influence of pH and the substituent size on the carbonyl carbon atom on the hydrolysis rate. This research contributes to a deeper understanding of amide hydrolysis mechanisms, particularly in high-temperature aqueous environments, with implications for chemical and biochemical processes involving similar compounds (Duan, Dai, & Savage, 2010).

Complexation with Actinides in Aqueous Solutions

The study on the complexation of Np(V) with amine-functionalized diacetamide ligands, including a compound structurally similar to 2,2'-azanediylbis(N-methylacetamide), by Gao et al. (2018), contributes to our understanding of the coordination chemistry of actinides. The research determined the stability constants of the complexes and provided insights into their structural and computational aspects. This knowledge is crucial for applications related to nuclear waste management and the design of ligands for actinide separation processes (Gao et al., 2018).

Thermodynamics of Ligand-Complexation

The thermodynamic study by Dau et al. (2016) on the complexation of Nd(3+) ions with amine-functionalized ligands, such as 2,2'-azanediylbis(N-methylacetamide), provides valuable insights into the energetics of metal-ligand interactions. This research highlights the ability of such ligands to act as tridentate ligands and form strong complexes with metal ions, which is significant for applications in coordination chemistry and the development of new materials and catalysts (Dau et al., 2016).

将来の方向性

特性

IUPAC Name |

N-methyl-2-[[2-(methylamino)-2-oxoethyl]amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c1-7-5(10)3-9-4-6(11)8-2/h9H,3-4H2,1-2H3,(H,7,10)(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJUDCHMRDCBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-azanediylbis(N-methylacetamide) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one](/img/structure/B2968965.png)

![N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2968969.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968974.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2968979.png)

![3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2968982.png)

![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968984.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2968988.png)